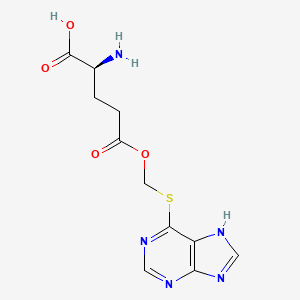

(S)-5-(((1H-Purin-6-yl)thio)methoxy)-2-amino-5-oxopentanoic acid

Description

Properties

Molecular Formula |

C11H13N5O4S |

|---|---|

Molecular Weight |

311.32 g/mol |

IUPAC Name |

(2S)-2-amino-5-oxo-5-(7H-purin-6-ylsulfanylmethoxy)pentanoic acid |

InChI |

InChI=1S/C11H13N5O4S/c12-6(11(18)19)1-2-7(17)20-5-21-10-8-9(14-3-13-8)15-4-16-10/h3-4,6H,1-2,5,12H2,(H,18,19)(H,13,14,15,16)/t6-/m0/s1 |

InChI Key |

OZOUJSWNOIDWAR-LURJTMIESA-N |

Isomeric SMILES |

C1=NC2=C(N1)C(=NC=N2)SCOC(=O)CC[C@@H](C(=O)O)N |

Canonical SMILES |

C1=NC2=C(N1)C(=NC=N2)SCOC(=O)CCC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- Purinyl thiol derivative : The purine moiety functionalized with a thiol group at the 6-position (6-mercaptopurine or related derivatives).

- Protected amino acid derivative : Typically, an (S)-configured amino acid such as cysteine or a pentanoic acid derivative, protected at the amino and carboxyl groups to prevent side reactions.

Stepwise Synthesis

Protection of Amino Acid

The amino acid is first protected to prevent unwanted reactions. For example, the carboxyl group can be esterified using thionyl chloride (SOCl2) in anhydrous methanol to form a methyl ester, while the amino group may be protected by carbamate formation or other suitable protecting groups.Activation of Thiol Group

The thiol group on the purinyl derivative is converted into its potassium salt to enhance nucleophilicity. This is achieved by treatment with potassium hydroxide or similar bases.Formation of Electrophilic Intermediate

The electrophilic partner is prepared by converting the amino acid derivative into a suitable leaving group, such as by reaction with N-bromosuccinimide (NBS), which facilitates nucleophilic substitution.Coupling Reaction

The nucleophilic purinyl thiolate attacks the electrophilic center on the protected amino acid derivative under neutral pH and controlled temperature conditions, typically in anhydrous solvents like dimethylformamide (DMF). This step forms the thioether linkage, yielding a protected intermediate.Deprotection

The protecting groups on the amino acid moiety are removed under mild acidic or basic conditions to yield the free amino acid with the purinyl thioether substituent intact.Purification

The final compound is purified by chromatographic techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to achieve high purity.

Reaction Conditions and Monitoring

- Reactions are typically carried out at low temperatures (0–25°C) to maintain stereochemical integrity and minimize side reactions.

- Anhydrous conditions are maintained to prevent hydrolysis of sensitive intermediates.

- Reaction progress is monitored by TLC and spectroscopic methods (NMR, IR).

Representative Synthesis Data Table

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | SOCl2, anhydrous MeOH, 0°C to RT | Esterification of carboxyl group | Protects carboxyl as methyl ester |

| 2 | KOH or base, purinyl thiol | Formation of thiolate anion | Enhances nucleophilicity |

| 3 | N-bromosuccinimide (NBS), DMF | Formation of electrophilic intermediate | Activates amino acid derivative |

| 4 | Purinyl thiolate + electrophile, DMF, 0–25°C | Coupling reaction | Forms thioether linkage |

| 5 | Acidic or basic hydrolysis | Deprotection | Releases free amino acid |

| 6 | Chromatography (TLC/HPLC) | Purification | Ensures product purity |

Research Findings and Optimization

- The nucleophilic substitution step is critical and requires careful control of pH and temperature to avoid racemization of the chiral center.

- Use of anhydrous DMF as solvent provides good solubility and reaction efficiency.

- Potassium salt formation of the thiol enhances reaction rates and yields.

- Protecting groups must be chosen to be stable under coupling conditions but easily removable without degrading the product.

- Reaction times vary from several hours to days depending on temperature and reagent concentrations.

Comparative Notes on Preparation Approaches

| Aspect | Method Using NBS Activation | Alternative Methods (Literature) |

|---|---|---|

| Activation of amino acid | NBS to form electrophilic intermediate | Carbodiimide coupling agents (e.g., DCC) |

| Thiol activation | Potassium salt formation | Direct thiol coupling under basic conditions |

| Solvent | Anhydrous DMF | DMF, DMSO, or other polar aprotic solvents |

| Temperature | 0–25°C | Room temperature to mild heating |

| Purification | TLC, HPLC | Crystallization, preparative chromatography |

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The compound is synthesized via sequential modifications of glutamic acid and 6-mercaptopurine (6-MP). Key steps include:

Step 1: Esterification of Glutamic Acid

-

Reaction : The γ-carboxyl group of L-glutamic acid is selectively esterified using methanol and thionyl chloride (SOCl₂) to form (S)-2-amino-5-methoxy-5-oxopentanoic acid (methyl ester derivative) .

-

Purpose : Protects the carboxyl group for subsequent coupling reactions.

Step 2: Activation of 6-Mercaptopurine

-

Reaction : The thiol group of 6-MP is converted to a thiolate ion (nucleophilic form) using potassium hydroxide (KOH) or triethylamine (TEA) .

-

Purpose : Enhances nucleophilicity for thioether bond formation.

Step 3: Thioether Formation

-

Reaction : The activated thiolate reacts with an electrophilic methoxy-glutamic acid derivative. For example, coupling via a brominated intermediate (e.g., N-bromosuccinimide) forms the thioether linkage .

-

Conditions : Anhydrous DMF, room temperature, 24 hours.

Step 4: Deprotection and Purification

Reactivity of Functional Groups

Stability and Degradation

-

pH Sensitivity : Thioether bonds are stable at physiological pH but degrade under strong oxidative conditions .

-

Thermal Stability : Decomposes above 200°C (based on analogs) .

Research Findings

Scientific Research Applications

(S)-5-(((1H-Purin-6-yl)thio)methoxy)-2-amino-5-oxopentanoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound can be used in studies involving enzyme interactions and protein modifications.

Industry: It may be used in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of (S)-5-(((1H-Purin-6-yl)thio)methoxy)-2-amino-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The purine base can mimic natural nucleotides, allowing the compound to interfere with nucleotide-binding proteins or enzymes. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Synthetic Flexibility: The γ-position of 2-amino-5-oxopentanoic acid is highly modifiable, enabling diverse applications (e.g., isotopic labeling, bioconjugation, or targeted therapy) .

- Biological Relevance : Thioether and purine modifications enhance interaction with biological systems, as seen in cysteine-fatty acid conjugates (imaging agents) and purine-peptide derivatives .

- Further studies on its stability, binding affinity, and metabolic fate are warranted.

Biological Activity

(S)-5-(((1H-Purin-6-yl)thio)methoxy)-2-amino-5-oxopentanoic acid, with CAS Number 153354-98-4, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antiviral properties. This article explores its biological activity, supported by various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 311.32 g/mol. The compound features a purine base linked through a thioether to a methoxy group, which is crucial for its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of purine derivatives, including this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity : The compound exhibits high cytotoxicity against tumor cell lines such as MDA-MB-231 (breast adenocarcinoma) and COLO201 (colorectal adenocarcinoma). In a study, it was shown that the compound could inhibit DNA biosynthesis, leading to cell cycle arrest in the G0/G1 and G2/M phases depending on the concentration used .

The mechanism underlying the antitumor activity of this compound appears to involve:

- Inhibition of DNA Synthesis : By interfering with DNA replication processes.

- Cell Cycle Arrest : Causing cells to halt in specific phases of the cell cycle, thereby preventing proliferation .

Antiviral Activity

In addition to its anticancer properties, this compound has also been evaluated for antiviral activity. It has shown effectiveness against herpes simplex virus type 1 (HSV-1), including strains resistant to acyclovir. The presence of the purine fragment is essential for this antiviral activity, as it enhances the binding affinity to viral targets .

Comparative Biological Activity

To better understand the efficacy of this compound compared to other compounds, a summary table is provided below:

| Compound Name | Target Cell Lines | Cytotoxic Concentration (µM) | Mechanism of Action |

|---|---|---|---|

| (S)-5-(Purine) | MDA-MB-231 | < 30 | DNA synthesis inhibition |

| Other Purine Derivatives | Various Tumor Lines | Varies | Kinase inhibition, apoptosis induction |

| Acyclovir | HSV-1 | N/A | Viral DNA polymerase inhibition |

Case Studies

Several case studies have documented the effects of this compound in laboratory settings:

- Study on MDA-MB-231 Cells : The compound was tested at varying concentrations, showing a dose-dependent cytostatic effect with significant cell cycle arrest observed at higher concentrations.

- Antiviral Efficacy : In vitro studies demonstrated that this compound effectively reduced viral load in HSV-infected cells compared to control treatments.

Q & A

Q. What are the optimal synthetic routes for (S)-5-(((1H-Purin-6-yl)thio)methoxy)-2-amino-5-oxopentanoic acid, and how do reaction conditions influence yield and purity?

The synthesis of this compound likely involves thiol-ene coupling or nucleophilic substitution due to the presence of a purine-thioether moiety. A methodological approach could include:

- Step 1 : Activation of the purine-6-thiol group (e.g., via Mitsunobu reaction or thiol-ene click chemistry) .

- Step 2 : Coupling with a chiral amino acid precursor (e.g., (S)-2-amino-5-oxopentanoic acid derivatives) under controlled pH to preserve stereochemistry .

- Critical Parameters : Solvent polarity (e.g., DMF vs. THF), temperature (room temp. vs. reflux), and stoichiometric ratios of reactants to minimize byproducts like disulfide linkages .

Q. How can researchers validate the stereochemical integrity of the (S)-configured amino acid moiety?

- Chiral HPLC : Use a polysaccharide-based column (e.g., Chiralpak IA) with a mobile phase of hexane:isopropanol (90:10) to resolve enantiomers .

- Circular Dichroism (CD) : Compare the CD spectrum with known (S)-configured amino acids (e.g., L-glutamic acid derivatives) to confirm optical activity .

- X-ray Crystallography : If single crystals are obtainable, this provides definitive stereochemical proof .

Q. What analytical techniques are recommended for characterizing the compound’s purity and structural fidelity?

- NMR : H and C NMR to confirm the presence of the purine ring (δ ~8.3 ppm for H-8 proton) and the oxopentanoic acid backbone (δ ~2.5–3.5 ppm for methylene groups) .

- Mass Spectrometry (HRMS) : Exact mass analysis to verify the molecular formula (e.g., [M+H] expected for CHNOS).

- Elemental Analysis : Carbon/nitrogen ratios should align with theoretical values (±0.3%) .

Advanced Research Questions

Q. How does the compound’s stability vary under physiological conditions, and what strategies mitigate degradation?

- pH-Dependent Stability : The oxopentanoic acid moiety may undergo hydrolysis at extremes (pH <3 or >10). Stability studies in buffers (pH 7.4, 37°C) over 24–72 hours with LC-MS monitoring are critical .

- Light Sensitivity : The thioether linkage may oxidize; store in amber vials under inert gas (N/Ar) .

- Formulation Additives : Use antioxidants (e.g., ascorbic acid) or cyclodextrin encapsulation to prolong shelf life .

Q. What mechanistic insights explain contradictory bioactivity results in cellular assays?

- Receptor Binding vs. Metabolic Instability : Conflicting data may arise from rapid intracellular degradation (e.g., via glutathione-mediated reduction of the thioether bond) masking target engagement .

- Methodological Adjustments :

- Pulse-Chase Assays : Track metabolite formation using S-labeled thioether groups .

- Protease Inhibition : Co-treatment with protease inhibitors (e.g., PMSF) to stabilize the compound in cell lysates .

Q. How can computational modeling guide the design of analogs with enhanced target specificity?

- Docking Studies : Use software like AutoDock Vina to model interactions with purine-binding enzymes (e.g., adenosine deaminase). Focus on the thio-methoxy group’s role in binding affinity .

- MD Simulations : Assess conformational flexibility of the oxopentanoic acid chain to optimize steric compatibility with active sites .

- QSAR Analysis : Correlate substituent effects (e.g., methyl vs. ethyl groups on the purine ring) with activity data to prioritize synthetic targets .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric excess (ee)?

- Catalyst Selection : Asymmetric catalysis (e.g., chiral palladium complexes) for thiol-ene coupling improves ee (>95%) but requires rigorous catalyst recycling to reduce costs .

- Downstream Purification : Simulated moving bed (SMB) chromatography outperforms batch methods for isolating the (S)-enantiomer at multi-gram scales .

- Byproduct Profiling : Monitor disulfide dimer formation (e.g., via LC-MS) and adjust reducing agents (e.g., TCEP vs. DTT) accordingly .

Methodological Notes

- Contradictory Data Resolution : Always cross-validate results using orthogonal techniques (e.g., NMR + HRMS + bioassay) to distinguish between synthetic artifacts and true biological effects .

- Ethical Reporting : Disclose synthetic yields, purity thresholds, and assay conditions transparently to enable reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.